Qlaira is a combined oral contraceptive that contains two active ingredients: estradiol valerate and dienogest. It is primarily used for preventing pregnancy and treating heavy or prolonged menstrual bleeding in women who wish to use oral contraception. The formulation of Qlaira allows for a unique dosing regimen that aims to maintain regular menstrual cycles while minimizing side effects associated with traditional contraceptive methods.
Qlaira is manufactured by Bayer Schering Pharma AG, based in Berlin, Germany. The product has been studied extensively in clinical trials to evaluate its efficacy, safety, and patient acceptability.
Qlaira falls under the category of combined hormonal contraceptives, which utilize both estrogen and progestogen to prevent ovulation and alter the uterine lining. It is classified as a prescription medication and is used primarily in reproductive-age women.
The synthesis of estradiol valerate involves the esterification of estradiol with valeric acid. Dienogest is synthesized through a series of chemical reactions that modify the structure of progesterone to enhance its progestogenic activity while reducing androgenic effects.
The molecular formula for estradiol valerate is CHO, while dienogest has a molecular formula of CHO. The structural representations show:
The primary reaction involved in Qlaira's mechanism is the inhibition of ovulation through the suppression of gonadotropin release from the pituitary gland. This occurs via negative feedback mechanisms on the hypothalamus and pituitary gland.
Qlaira works by:
Clinical studies indicate that when taken correctly, Qlaira has a Pearl Index (a measure of contraceptive effectiveness) of approximately 0.34, indicating high efficacy in preventing pregnancy .
Qlaira is primarily utilized in gynecology for:
Qlaira combines two distinct hormonal components in a specific phased ratio:
The formulation employs a four-phasic dosing sequence across 26 active tablets:
Table 1: Molecular Characteristics of Active Components
Parameter | Estradiol Valerate | Dienogest |
---|---|---|
Chemical Class | Estrogen ester | 19-Nortestosterone derivative |
Active Metabolite | 17β-Estradiol | None (parent compound active) |
Androgenic Activity | None | None |
Anti-androgenic Potency | None | 40% of cyproterone acetate |
Binding Proteins | SHBG (38%), albumin (60%) | Albumin (90%) |
Estradiol Valerate Pharmacokinetics
Dienogest Pharmacokinetics
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Estradiol (from E₂V) | Dienogest |
---|---|---|
Cₘₐₓ | ~114 pg/mL (3 mg dose) | ~89 ng/mL (3 mg dose) |
Tₘₐₓ (h) | 3–6 | 1.5–2.5 |
Bioavailability | ~3–5% (due to 1st pass) | ~90% |
Half-life (h) | 13–20 | 11 ± 1.7 |
Primary Excretion Route | Urine (conjugated) | Urine (63% in 6 days) |
Ovarian Suppression
Qlaira achieves contraceptive efficacy through multi-level suppression of ovarian activity:
Endometrial Effects
The phased formulation optimizes endometrial stability through sequential hormonal dominance:
Cervical Mucus and Other Mechanisms
Figure: Hormonal Cascade of Contraceptive Effects
Hypothalamus ↓ (GnRH suppression) Pituitary: FSH/LH Inhibition ↓ Ovaries: Anovulation & Follicular Arrest ↓ Endometrium: Atrophy & Decidualization ↓ Cervix: Mucus Impedance
Table 3: Clinically Documented Non-Contraceptive Effects
Effect | Mechanism | Clinical Outcome |
---|---|---|
Menstrual Bleeding | Endometrial atrophy from DNG | 88% reduction in blood loss |
Dysmenorrhea | Reduced prostaglandin synthesis | 64% pain reduction at 6 months |
Androgen-Related | DNG binding to androgen receptors | 42% decrease in free testosterone |
Hemostatic Factors | Minimal hepatic impact of E₂V | No increase in D-dimer/prothrombin fragments |
The pharmacological profile of Qlaira demonstrates optimized synergy: natural estrogenicity from E₂V provides metabolic safety advantages over ethinylestradiol, while DNG’s endometrial efficacy enables reliable cycle control at lower hormonal doses than conventional pills. Its four-phasic design mimics physiological hormone fluctuations, enhancing tolerability while maintaining contraceptive efficacy through multi-target mechanisms [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0